molecular formula C23H19ClFN3O4 B2755786 3-[1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide CAS No. 899788-30-8

3-[1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide

Numéro de catalogue: B2755786
Numéro CAS: 899788-30-8
Poids moléculaire: 455.87
Clé InChI: JCFPZUZDKXTVEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide is a useful research compound. Its molecular formula is C23H19ClFN3O4 and its molecular weight is 455.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Comparative Studies of Interactions with Human Serum Albumin

Research has shown that fluorine-substituted dihydroquinazoline derivatives, similar to the compound , have the ability to bind to human serum albumin (HSA). This interaction induces changes in the conformation and secondary structure of HSA and quenches its intrinsic fluorescence through a static quenching mechanism. The binding is characterized by spontaneity and is predominantly driven by hydrophobic forces, with fluorine substitution on the benzene ring enhancing this interaction to some extent. This study provides insight into the potential of such compounds to affect protein binding and drug distribution (Wang et al., 2016).

Neurokinin-1 Receptor Antagonism

Another research avenue for similar quinazoline derivatives involves their role as neurokinin-1 (NK1) receptor antagonists, indicating potential applications in treating conditions such as emesis and depression. The study highlights the synthesis of a water-soluble, orally active compound with high affinity for the h-NK1 receptor, demonstrating effectiveness in pre-clinical tests relevant to these clinical applications (Harrison et al., 2001).

Pictet–Spengler Reaction in Synthesis

The synthesis of novel quinazoline derivatives, utilizing the Pictet–Spengler reaction, has been documented. This approach allows for the creation of compounds with potential pharmacological activities by enabling the functionalization of the quinazoline core with various substituents. Such synthetic methodologies are crucial for developing new therapeutic agents with enhanced efficacy and specificity (Tolkunov et al., 2017).

Anti-tubercular Agents

The 2,4-diaminoquinazoline series has been evaluated for its potential as anti-tubercular agents. Systematic exploration of the structure-activity relationships within this class revealed key determinants of biological activity against Mycobacterium tuberculosis. This research underscores the promise of quinazoline derivatives in the development of new treatments for tuberculosis, highlighting the compound's bactericidal activity against both replicating and non-replicating bacterial states (Odingo et al., 2014).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.", "Starting Materials": [ "2-chloro-4-fluorobenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "2-furancarboxaldehyde", "ammonium acetate", "ethyl cyanoacetate", "2-amino-4-chlorobenzoic acid", "2-furylmethylamine", "triethylamine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-4-fluorobenzylidene ethyl acetoacetate by reacting 2-chloro-4-fluorobenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and ethanol.", "Step 2: Reduction of 2-nitrobenzaldehyde to 2-amino-4-chlorobenzaldehyde using sodium dithionite and hydrochloric acid.", "Step 3: Synthesis of 2-amino-4-chloro-1,3-benzodioxole by reacting 2-amino-4-chlorobenzaldehyde and ethyl cyanoacetate in the presence of sodium hydroxide and ethanol.", "Step 4: Synthesis of 2-amino-4-chloro-1,3-benzodioxole-5-carboxylic acid by hydrolyzing 2-amino-4-chloro-1,3-benzodioxole with hydrochloric acid.", "Step 5: Synthesis of 3-[1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide by coupling 2-amino-4-chloro-1,3-benzodioxole-5-carboxylic acid, 2-furylmethylamine, and 2-chloro-4-fluorobenzylidene ethyl acetoacetate in the presence of triethylamine and acetic anhydride." ] }

899788-30-8

Formule moléculaire

C23H19ClFN3O4

Poids moléculaire

455.87

Nom IUPAC

3-[1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C23H19ClFN3O4/c24-19-12-16(25)8-7-15(19)14-28-20-6-2-1-5-18(20)22(30)27(23(28)31)10-9-21(29)26-13-17-4-3-11-32-17/h1-8,11-12H,9-10,13-14H2,(H,26,29)

Clé InChI

JCFPZUZDKXTVEY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=C(C=C(C=C3)F)Cl)CCC(=O)NCC4=CC=CO4

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.